7-Chloro-3-nitrocinnoline
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Overview
Description
7-Chloro-3-nitrocinnoline is a chemical compound with the molecular formula C8H4ClN3O2 It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 3rd position on the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-nitrocinnoline typically involves the nitration of 7-chlorocinnoline. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom in this compound can be substituted by various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium ethoxide, ammonia, thiourea.
Major Products:
Oxidation: Oxidized derivatives of cinnoline.
Reduction: 7-Chloro-3-aminocinnoline.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Chloro-3-nitrocinnoline is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For instance, some derivatives may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 7-Chloro-3-nitrocinnoline and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
7-Chloro-3-aminocinnoline: Similar structure but with an amino group instead of a nitro group.
3-Nitrocinnoline: Lacks the chlorine atom at the 7th position.
7-Bromo-3-nitrocinnoline: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 7-Chloro-3-nitrocinnoline is unique due to the presence of both a chlorine atom and a nitro group on the cinnoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4ClN3O2 |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
7-chloro-3-nitrocinnoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-6-2-1-5-3-8(12(13)14)11-10-7(5)4-6/h1-4H |
InChI Key |
UGQSLLHUMPIMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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